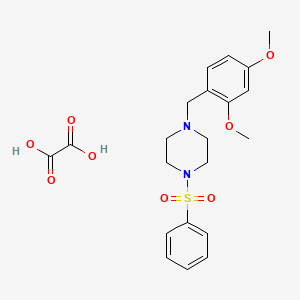![molecular formula C17H22F3N5O B5549641 1-ethyl-3-isobutyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5549641.png)
1-ethyl-3-isobutyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that often exhibit significant biological activity, including potential anticancer properties and enzyme inhibition capabilities. These compounds are frequently explored for their chemical and physical properties, which can be pivotal in pharmaceutical and material science applications.
Synthesis Analysis
Synthesis of similar compounds often involves condensation reactions, cyclization, and the use of specific reagents to introduce functional groups such as trifluoromethyl or pyrazole rings. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through reactions involving ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine (Wu et al., 2006).
Molecular Structure Analysis
The molecular structure of similar compounds can be determined through crystallography and NMR spectroscopy, revealing the arrangement of atoms and the geometry of the molecule. These analyses are crucial for understanding the chemical behavior and reactivity of the compound (Wu et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include various substitution and addition reactions, influenced by the presence of functional groups. The trifluoromethyl group, for example, can enhance the compound's reactivity and influence its biological activity (Allan et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, can be assessed through various spectroscopic and analytical techniques. These properties are important for the compound's application in material science and drug formulation (Kusakiewicz-Dawid et al., 2007).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, are essential for understanding the compound's behavior in chemical reactions and its potential stability as a drug candidate or a material (Heo & Jeon, 2017).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The compound has been involved in the synthesis of novel pyrazolopyrimidines derivatives, indicating its significance in medicinal chemistry for developing potential anticancer and anti-inflammatory agents. These derivatives have shown cytotoxic activities against specific cancer cell lines, such as HCT-116 and MCF-7, and exhibited inhibition of 5-lipoxygenase, an enzyme associated with inflammatory processes (Rahmouni et al., 2016).
Chemical Properties and Reactions
The compound's chemical properties facilitate the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, showcasing its role in creating structurally diverse molecules. This versatility is crucial for the development of new chemical entities with potential pharmaceutical applications (Miyashita et al., 1990).
Catalytic Applications
It has been used in reactions catalyzed by Brønsted-acidic ionic liquids, demonstrating an efficient method for heterocyclization reactions. This approach highlights its importance in green chemistry and the synthesis of heterocyclic compounds with potential biological activities (Tavakoli-Hoseini et al., 2011).
Nematocidal Activity
Research on pyrazole carboxamide derivatives, including the mentioned compound, has revealed their application in agrochemicals as fungicides and nematocides. Some derivatives exhibit good nematocidal activity against M. incognita, a species of nematode, indicating the compound's potential in agricultural applications (Zhao et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethyl-5-(2-methylpropyl)-N-[[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N5O/c1-5-25-13(8-12(24-25)6-10(2)3)16(26)21-9-15-22-11(4)7-14(23-15)17(18,19)20/h7-8,10H,5-6,9H2,1-4H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXHCKLQBSDUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)NCC2=NC(=CC(=N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-isobutyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)
![1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol](/img/structure/B5549613.png)
![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549618.png)

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5549624.png)
![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)
![1-(2-amino-2-oxoethyl)-N-{2-[4-(dimethylamino)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5549643.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5549656.png)
![2-[(2-furylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549661.png)